molecular formula C10H10Br2O2 B12291567 Ethyl 3,5-dibromophenylacetate

Ethyl 3,5-dibromophenylacetate

Cat. No.: B12291567
M. Wt: 321.99 g/mol
InChI Key: HMRWBMHZFJRQQY-UHFFFAOYSA-N
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Description

Ethyl 3,5-dibromophenylacetate is an organic compound with the molecular formula C10H10Br2O2. It is a derivative of phenylacetic acid, where the phenyl ring is substituted with two bromine atoms at the 3 and 5 positions, and the carboxyl group is esterified with ethanol. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3,5-dibromophenylacetate can be synthesized through several methods. One common method involves the bromination of phenylacetic acid followed by esterification. The reaction typically proceeds as follows:

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions ensures consistent product quality and scalability .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3,5-dibromophenylacetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 3,5-dibromophenylacetate has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Pharmaceuticals: It is used in the development of drugs and active pharmaceutical ingredients.

    Material Science: It is employed in the synthesis of polymers and advanced materials.

    Biological Studies: It is used in the study of enzyme interactions and metabolic pathways.

Mechanism of Action

The mechanism of action of ethyl 3,5-dibromophenylacetate depends on its specific application. In organic synthesis, it acts as a building block for more complex molecules. In biological systems, it may interact with enzymes and receptors, influencing various biochemical pathways. The exact molecular targets and pathways involved can vary based on the context of its use .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3,4-dibromophenylacetate
  • Ethyl 3,5-dichlorophenylacetate
  • Ethyl 3,5-difluorophenylacetate

Uniqueness

Ethyl 3,5-dibromophenylacetate is unique due to the specific positioning of the bromine atoms, which can influence its reactivity and interactions in chemical and biological systems. Compared to its chlorinated or fluorinated analogs, the bromine atoms provide different steric and electronic effects, making it suitable for specific applications .

Properties

Molecular Formula

C10H10Br2O2

Molecular Weight

321.99 g/mol

IUPAC Name

ethyl 2-(3,5-dibromophenyl)acetate

InChI

InChI=1S/C10H10Br2O2/c1-2-14-10(13)5-7-3-8(11)6-9(12)4-7/h3-4,6H,2,5H2,1H3

InChI Key

HMRWBMHZFJRQQY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=CC(=CC(=C1)Br)Br

Origin of Product

United States

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